Thiersindole B
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Overview
Description
Thiersindole B is a natural product found in Penicillium thiersii with data available.
Scientific Research Applications
Discovery and Structural Analysis
Thiersindole B, along with its analogs Thiersindoles A and C, was first identified from Penicillium thiersii, a new Penicillium species. The unique [6,6,5] tricyclic diterpenoid skeleton found in these compounds, particularly in Thiersindoles A and B, represents an unprecedented structure in this class of compounds. The discovery and structural elucidation of this compound and its analogs have expanded the understanding of the chemical diversity of indole diterpenoids (Li, Gloer, & Wicklow, 2003).
Synthesis and Antitumor Activity
The successful synthesis of (+)-Thiersindole C from ENT-halimic acid and its confirmation of the absolute configuration for the natural product (-)-Thiersindole C marked a significant advancement. Notably, the synthesized (+)-Thiersindole C demonstrated antitumor activity against several human tumor cell lines, suggesting potential applications in cancer research and treatment. The synthesis process included the formation of a bi-cyclic system, Fischer indolization, and elongation of the side chain, highlighting the complexity and potential of Thiersindole derivatives in medicinal chemistry (Marcos et al., 2007).
Properties
Molecular Formula |
C28H39NO |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-ylidene-3,4,5,6,6a,8,9,10-octahydro-2H-cyclopenta[j]naphthalen-4-ol |
InChI |
InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,17,19,24-25,29-30H,10-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
YPVANRVLBISMCS-HCCSKZQKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CCC3=C(C)C)C)O |
Canonical SMILES |
CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CCC3=C(C)C)C)O |
Synonyms |
thiersindole B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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